molecular formula C8H16ClNO2 B3203920 Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride CAS No. 1024618-29-8

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride

Cat. No. B3203920
CAS RN: 1024618-29-8
M. Wt: 193.67
InChI Key: PYKBWUZZPSEGLC-ZJLYAJKPSA-N
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Description

Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride, also known as R(-)-MCHA HCl, is a chiral amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 215-218°C. This compound has a unique chemical structure that makes it a valuable tool for studying various biological processes.

Scientific Research Applications

1. Use in NMR Chiral Solvating Agents

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride has been utilized in the development of novel NMR chiral solvating agents. These agents, derived from (1R,2R)-diaminocyclohexane, have shown superior enantiodiscriminating ability toward chiral carboxylic acids compared to commercially available agents. This advancement signifies a promising future in practical and efficient chiral analysis using NMR spectroscopy (Yang et al., 2006).

2. In Stereoselective Synthesis

The compound has played a crucial role in the stereoselective synthesis of various organic molecules. For instance, it has been involved in the synthesis of ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly. This synthesis involved multiple steps, including asymmetric Diels-Alder reactions and iodolactonization, showcasing the compound's versatility in complex organic synthesis (Raw & Jang, 2000).

3. Application in Organic Chemistry and Catalysis

In organic chemistry and catalysis, this compound has been used in modified stereospecific synthesis of biologically and pharmacologically active compounds. For example, the synthesis of methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate from (R)-4-menthen-3-one involved steps like conjugate addition and ozonolysis-reduction, highlighting its utility in complex chemical transformations (Ishmuratov et al., 2012).

properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024618-29-8
Record name methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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